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molecular formula C6Cl4N2O4 B1294479 1,2,3,4-Tetrachloro-5,6-dinitrobenzene CAS No. 781-15-7

1,2,3,4-Tetrachloro-5,6-dinitrobenzene

Cat. No. B1294479
M. Wt: 305.9 g/mol
InChI Key: XDIPOBQVBXLETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05620979

Procedure details

1,2-Diamino-3,4,5,6-tetrachlorobenzene was prepared using an adaptation of the method of Bellamy et al. (Bellamy, F. D. et al., Tetrahedron Lett. 25: 839 (1984)). A mixture of 1,2-dinitro-3,4,5,6-tetrachlorobenzene (1.00 g, 3.27 mmol) and SnCl2.2H2O (3.69 g, 16.4 mmol) dissolved in 10 mL ethyl acetate and 5 mL absolute ethanol under N2 was heated at 80° C. for 1 h. The reaction was allowed to cool to room temperature and poured into 20 mL crushed ice. Sufficient sat'd NaHCO3 solution was adding (foaming!) to bring the pH to 6. The thick white emulsion was extracted with 3×25 mL ethyl acetate and the combined organic extracts washed with sat'd NaCl solution. The organic phase was dried (MgSO4), vacuum filtered and the solvent rotary evaporated to yield a brown solid 569 mg (71%). 1H NMR (CDCl3) δ 3.96 (br s, 2(NH2)). 13C NMR (CDCl3) δ 118.2, 127.0, 132.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([Cl:10])=[C:8]([Cl:11])[C:7]([Cl:12])=[C:6]([Cl:13])[C:5]=1[N+:14]([O-])=O)([O-])=O.O.O.Cl[Sn]Cl.C(O)C.C([O-])(O)=O.[Na+]>C(OCC)(=O)C>[NH2:14][C:5]1[C:6]([Cl:13])=[C:7]([Cl:12])[C:8]([Cl:11])=[C:9]([Cl:10])[C:4]=1[NH2:1] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-]
Name
Quantity
3.69 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into 20 mL
CUSTOM
Type
CUSTOM
Details
crushed ice
ADDITION
Type
ADDITION
Details
was adding (foaming!)
EXTRACTION
Type
EXTRACTION
Details
The thick white emulsion was extracted with 3×25 mL ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts washed with sat'd NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4), vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent rotary evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 569 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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